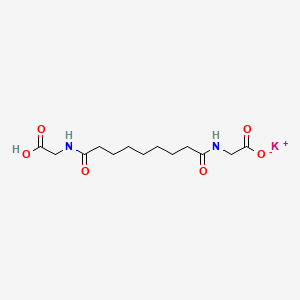
Potassium azeloyl diglycinate
Übersicht
Beschreibung
Potassium azeloyl diglycinate is a derivative obtained from the condensation of azelaic acid and glycine. It is a multifunctional skincare ingredient known for its stability, solubility, and efficacy in various cosmetic formulations. This compound is widely used for its skin-lightening, anti-inflammatory, and hydrating properties .
Wissenschaftliche Forschungsanwendungen
Potassium azeloyl diglycinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Skin Lightening: this compound is used in skincare products for its skin-lightening properties.
Anti-inflammatory: This compound exhibits anti-inflammatory effects, making it useful in the treatment of inflammatory skin conditions such as rosacea.
Sebum Regulation: It helps to regulate sebum production, making it beneficial for individuals with oily or acne-prone skin.
Wirkmechanismus
Target of Action
Potassium Azeloyl Diglycinate (PAD), also known as Azeloglicina, primarily targets the sebaceous glands in the skin . It works to balance sebum production, preventing excess oiliness while maintaining the skin’s natural moisture barrier . This regulatory effect makes it particularly suitable for individuals with acne-prone, oily, or combination skin .
Mode of Action
PAD interacts with its targets by regulating key enzymes involved in sebaceous gland activity . It effectively reduces excessive oil secretion . PAD also inhibits tyrosinase activity, an enzyme that controls melanin production . This helps to brighten the skin .
Biochemical Pathways
PAD affects the biochemical pathways involved in sebum production and melanin synthesis . It limits sebum production, acting as an anti-inflammatory agent, and inhibits melanin synthesis . The core component, azelaic acid, has been shown to competitively inhibit tyrosinase, the main enzyme involved in the formation of melanin .
Pharmacokinetics
This solubility likely contributes to its bioavailability and its ability to be effectively used in various skincare products .
Result of Action
The molecular and cellular effects of PAD’s action include reducing erythema, evaluated both instrumentally and clinically . In addition, it has anti-inflammatory and moisturizing effects . PAD also enhances skin elasticity and improves the sensory profile of the formulation, leading to a radiant, bright, and healthy appearance .
Action Environment
Environmental factors such as UV radiation can influence the action of PAD. For instance, exposure to UV rays promotes the synthesis of new melanin . Therefore, the use of sunscreens to reduce the stimulating effect of UV radiation on melanogenesis is an important step in skincare management . Furthermore, PAD is stable over time and has been confirmed in several formulations such as cleansers, gels, gel emulsions, and oil-in-water emulsions .
Biochemische Analyse
Biochemical Properties
Potassium azeloyl diglycinate plays a significant role in biochemical reactions, particularly in the skin. It interacts with enzymes such as tyrosinase, which is involved in melanin production. By inhibiting tyrosinase activity, this compound helps to brighten the skin and reduce hyperpigmentation . Additionally, it has sebum-normalizing activity, which helps to regulate oil production in the skin . The compound also exhibits anti-inflammatory properties, reducing redness and irritation .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It helps to reduce sebum production, which is beneficial for individuals with oily skin . The compound also has a soothing effect on the skin, reducing redness and irritation associated with sensitive skin . Furthermore, this compound has been shown to improve skin hydration and elasticity, contributing to a healthier skin barrier .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the enzyme tyrosinase, which is crucial for melanin production, thereby reducing hyperpigmentation . The compound also interacts with sebaceous glands, regulating sebum production and preventing excessive oiliness . Additionally, this compound has anti-inflammatory properties, which help to reduce skin redness and irritation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that the compound remains stable and effective over extended periods, maintaining its beneficial properties . Long-term use of this compound has been associated with sustained improvements in skin hydration, reduced redness, and better overall skin health .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces sebum production and improves skin hydration without causing adverse effects . At higher doses, there may be a risk of skin irritation or other adverse reactions . It is essential to determine the optimal dosage to maximize benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to skin health. It interacts with enzymes such as tyrosinase, inhibiting its activity and reducing melanin production . The compound also affects sebaceous gland activity, regulating sebum production and preventing excessive oiliness . These interactions contribute to the overall benefits of this compound for skin health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively. It is water-soluble, which allows it to be easily absorbed and utilized by the skin . The compound interacts with various transporters and binding proteins, facilitating its distribution to target areas . This efficient transport and distribution contribute to the compound’s effectiveness in improving skin health.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects. The compound is directed to areas with high sebaceous gland activity, where it regulates sebum production . Additionally, it targets melanin-producing cells, inhibiting tyrosinase activity and reducing hyperpigmentation . These targeted actions contribute to the overall effectiveness of this compound in improving skin health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium azeloyl diglycinate is synthesized through the condensation reaction between azelaic acid and glycine. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the diglycinate salt. The process is carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where azelaic acid and glycine are mixed in the presence of potassium hydroxide. The reaction mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium azeloyl diglycinate primarily undergoes condensation reactions during its synthesis. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include azelaic acid, glycine, and potassium hydroxide. The reaction is typically carried out at a controlled temperature and pH to ensure the formation of the desired product .
Major Products Formed
The major product formed from the reaction between azelaic acid and glycine in the presence of potassium hydroxide is this compound. This compound is characterized by its high solubility, stability, and efficacy in cosmetic formulations .
Vergleich Mit ähnlichen Verbindungen
Potassium azeloyl diglycinate is often compared to other similar compounds such as azelaic acid and glycine. While azelaic acid is known for its skin-lightening and anti-inflammatory properties, this compound offers additional benefits such as improved solubility and stability in cosmetic formulations . Glycine, on the other hand, is primarily known for its hydrating effects. The combination of azelaic acid and glycine in the form of this compound provides a multifunctional ingredient with enhanced efficacy and stability .
List of Similar Compounds
- Azelaic Acid
- Glycine
- Sodium Azeloyl Diglycinate
This compound stands out due to its unique combination of properties, making it a valuable ingredient in various skincare and cosmetic products.
Eigenschaften
IUPAC Name |
potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZMBDKPRFLCKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21KN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197273 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477773-67-4 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM AZELOYL DIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cosmetic applications of Potassium Azeloyl Diglycinate?
A1: this compound is recognized for its multi-functional properties in cosmetic formulations, particularly in skin-lightening and sebum regulation. [] It is also investigated for its potential in treating hyperpigmentation, moisturizing, and promoting skin cell regeneration. [, , ] Furthermore, it exhibits anti-inflammatory effects, making it a potential ingredient for managing skin conditions like rosacea. [, ]
Q2: How does the formulation of this compound impact its stability and effectiveness in topical applications?
A2: Research suggests that the concentration of excipients, such as triethanolamine (used as an emulsifying agent), can significantly impact the physicochemical stability and efficacy of this compound creams. [] For example, a study found that a specific formulation containing this compound, along with hydroxypropyl chitosan, effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. [] Another study demonstrated that a cream containing 5% this compound and 1% hydroxypropyl chitosan effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. []
Q3: What is the role of this compound in maintaining the benefits of chemical resurfacing treatments?
A3: A clinical study highlighted that a daily skincare regimen incorporating this compound, along with other active ingredients, could maintain and potentially enhance the positive effects of chemical resurfacing treatments for a minimum of 12 weeks. [] This suggests its potential role in prolonging the benefits of such procedures.
Q4: Are there alternative delivery systems for this compound beyond traditional creams and emulsions?
A4: Yes, research explored the use of hydrolyzed poly(N-vinylformamide-co-N-hydroxyethyl acrylamide) hydrogels as a potential delivery system for this compound. [] This innovative approach demonstrated controlled and pH-responsive release of the compound, highlighting its potential in enhancing product efficacy and user experience.
Q5: How does this compound compare to other skin-lightening agents in terms of efficacy and safety?
A5: While this compound is recognized for its skin-lightening properties, direct comparative studies with other agents are limited within the provided research. Further investigations are needed to comprehensively evaluate its efficacy and safety profile relative to existing alternatives. A study focusing on the effects of a topical emulsion containing trans-4-(aminomethyl)cyclohexanecarboxylic acid, this compound, and niacinamide in individuals with melasma is mentioned, but detailed results are not provided. []
Q6: What research has been done on the use of this compound in combination with other cosmetic ingredients?
A6: Several studies explore the synergistic effects of this compound in combination with other active ingredients. For instance, a whitening mask formulation incorporating yak ossein peptide and this compound demonstrated promising results in promoting skin whitening, wrinkle reduction, and anti-aging effects. [] This highlights the potential of combining ingredients to enhance desired cosmetic outcomes.
Q7: Has the antioxidant activity of this compound been investigated?
A7: Yes, one study compared the antioxidant activity of this compound to Vitamin C using the DPPH method. [] The results revealed that while this compound exhibits antioxidant properties, its activity is significantly weaker compared to Vitamin C. This finding suggests that relying solely on this compound for substantial antioxidant protection might be insufficient.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


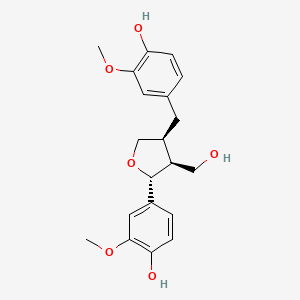
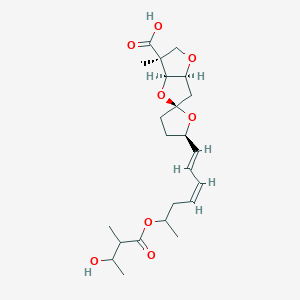
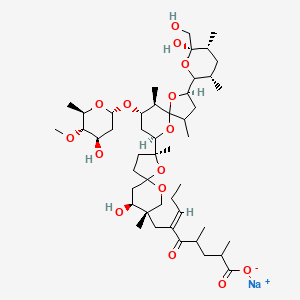

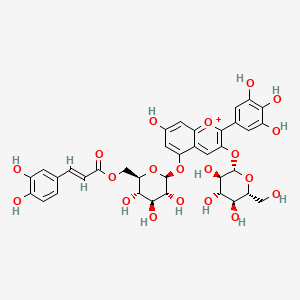
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

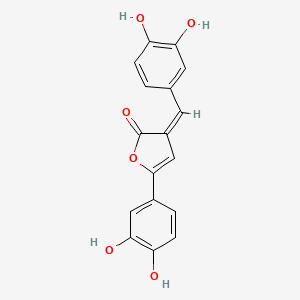
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
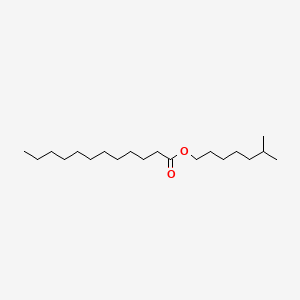
![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1260135.png)
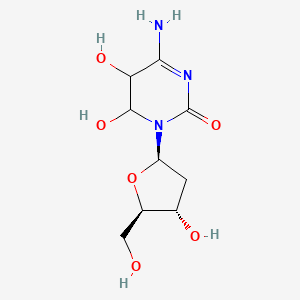
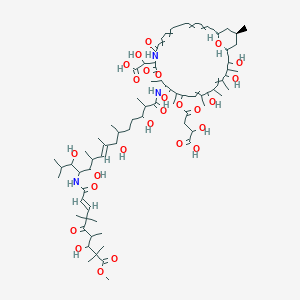
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
